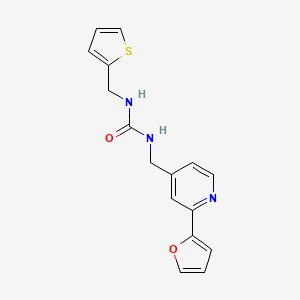
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea , often referred to as a derivative of thiourea, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its efficacy against various pathogens and its potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Intermediate : Starting from commercially available precursors, the pyridine ring is synthesized through multi-step reactions.
- Introduction of the Furan Ring : This is achieved using palladium-catalyzed cross-coupling methods, such as Suzuki-Miyaura coupling.
- Thiophene Ring Formation : Cyclization reactions involving sulfur-containing reagents lead to the formation of the thiophene ring.
- Final Coupling : The final step involves coupling the pyridine-furan intermediate with the thiophene moiety to yield the desired urea compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values indicate varying susceptibility among these pathogens:
| Pathogen | MIC (mg/L) |
|---|---|
| E. coli | 0.01 |
| S. typhi | 0.001 |
| S. aureus | 1.0 |
| Bacillus subtilis | No inhibition |
These results suggest that while the compound exhibits strong bactericidal activity against certain strains, it shows limited efficacy against others, particularly Bacillus subtilis .
Anticancer Activity
In addition to its antibacterial properties, compounds similar to this compound have been investigated for anticancer activity. A study reported that derivatives containing furan and thiophene rings demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from lung, ovarian, and breast cancers. The compound's mechanism appears to involve disruption of cellular processes essential for cancer cell survival, although specific pathways remain to be fully elucidated .
Study on Antibacterial Efficacy
A recent study examined the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, particularly against Salmonella typhi and Escherichia coli. The study utilized standard agar diffusion methods to assess inhibition zones, confirming the broad-spectrum antibacterial activity of the compound .
Anticancer Research
Another investigation focused on the cytotoxic effects of similar thiourea derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The study emphasized the need for further research to optimize these compounds for therapeutic use in oncology .
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQQHWPPUPQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














